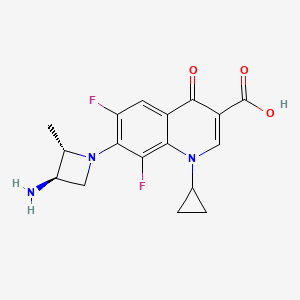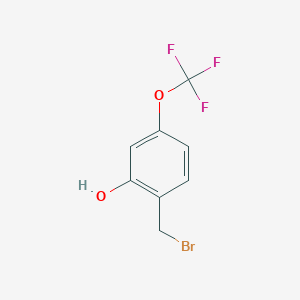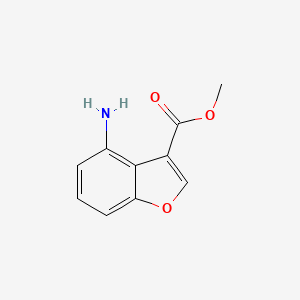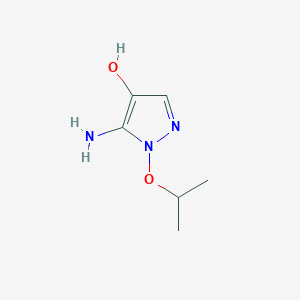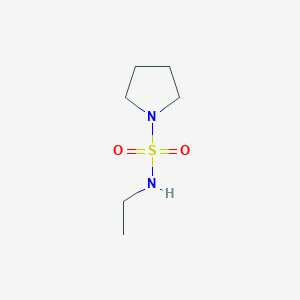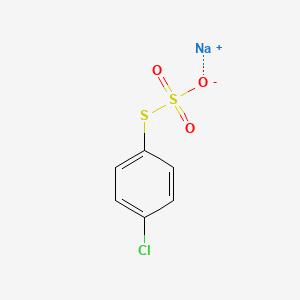
3,4-Diethyl-5-methyl-1H-pyrrol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl-5-methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups at the 3 and 4 positions, a methyl group at the 5 position, and an amine group at the 2 position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the reaction of substituted pyrroles with alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
3,4-Diethyl-5-methyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 3,5-Dimethyl-1H-pyrrol-2-amine
- 3,4-Diethyl-1H-pyrrol-2-amine
- 3,5-Diethyl-1H-pyrrol-2-amine
Comparison: 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
3,4-diethyl-5-methyl-1H-pyrrol-2-amine |
InChI |
InChI=1S/C9H16N2/c1-4-7-6(3)11-9(10)8(7)5-2/h11H,4-5,10H2,1-3H3 |
InChIキー |
WMZJWOAPDRUODN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1CC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


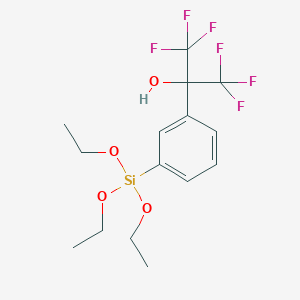
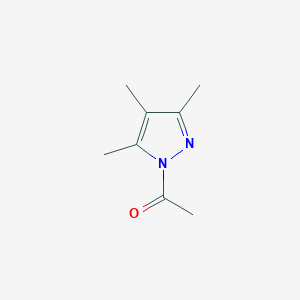

![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
